Doxefazepam (marketed under brand name Doxans) is a benzodiazepine derivative drug developed by Schiapparelli in the 1970s. It possesses anxiolytic, anticonvulsant, sedative and skeletal muscle relaxant properties. It is used therapeutically as a hypnotic. According to Babbini and colleagues in 1975, this derivative of flurazepam was between 2 and 4 times more potent than the latter while at the same time being half as toxic in laboratory animals.
Doxefazepam
CAS No.: 40762-15-0
Cat. No.: VC0007206
Molecular Formula: C17H14ClFN2O3
Molecular Weight: 348.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 40762-15-0 |
---|---|
Molecular Formula | C17H14ClFN2O3 |
Molecular Weight | 348.8 g/mol |
IUPAC Name | 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one |
Standard InChI | InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2 |
Standard InChI Key | VOJLELRQLPENHL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F |
Canonical SMILES | C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F |
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Doxefazepam (C₁₇H₁₄ClFN₂O₃) features a benzodiazepine core modified with a 2-fluorophenyl group at position 5, a chlorine atom at position 7, and a 2-hydroxyethyl substituent at position 1 . Its molecular weight is 348.76 g/mol, with a percent composition of 58.55% carbon, 4.05% hydrogen, 10.16% chlorine, 5.45% fluorine, 8.03% nitrogen, and 13.76% oxygen . The compound exists as a racemic mixture due to the absence of defined stereocenters, which influences its pharmacokinetic behavior .
Table 1: Key Chemical Identifiers of Doxefazepam
Property | Value |
---|---|
CAS Registry Number | 40762-15-0 |
SMILES | OCCN1C2=CC=C(Cl)C=C2C(=NC(O)C1=O)C3=CC=CC=C3F |
InChI Key | VOJLELRQLPENHL-UHFFFAOYSA-N |
Melting Point | Not reported |
Solubility | Limited aqueous solubility |
Pharmacological Profile
Mechanism of Action
Doxefazepam potentiates γ-aminobutyric acid (GABA) neurotransmission by binding to the GABA-A receptor at the interface of α (α1, α2, α3, α5) and γ subunits . This interaction enhances chloride ion influx, leading to neuronal hyperpolarization and subsequent CNS depression. Unlike classical benzodiazepines, its 2-hydroxyethyl group may confer altered receptor affinity, contributing to its distinct sedative-hypnotic effects .
Clinical Research Findings
Sleep Modulation Trials
A double-blind, placebo-controlled study (N=7) assessed doxefazepam’s impact on sleep architecture over 13 nights . Participants receiving 10 mg nightly showed a 40% reduction in awakenings, while 20–40 mg doses extended total sleep time by 90–120 minutes. Synchronized sleep (Stages 3–4) increased by 25% at higher doses, correlating with subjective reports of improved sleep quality .
Table 2: Dose-Dependent Effects on Sleep Architecture
Parameter | Placebo | 10 mg | 20 mg | 40 mg |
---|---|---|---|---|
Total Sleep Time (min) | 360 | 390 | 450 | 480 |
Phase 1 (%) | 8.2 | 6.1 | 5.3 | 4.8 |
Phase 2 (%) | 52.4 | 58.7 | 62.9 | 64.5 |
Awakenings (n) | 9.3 | 5.6 | 4.1 | 3.8 |
Carcinogenicity and Long-Term Toxicity
A 104-week rodent study administered doxefazepam at 3, 10, and 30 mg/kg/day (2–60× human doses) . Key findings included:
-
Hepatocellular Adenomas: Female rats exhibited a dose-dependent increase (6% at 30 mg/kg vs. 2% controls), though malignant tumors remained unchanged .
-
Brain Gliomas: Incidence was marginally higher in treated groups (12 males, 6 females) but statistically insignificant compared to historical controls .
No mortality or body weight changes were observed, suggesting non-carcinogenic classification under study conditions .
Regulatory and Therapeutic Considerations
Global Regulatory Status
Doxefazepam is classified under WHO ATC code N05CD12 (hypnotics/sedatives) but remains investigational in many jurisdictions . Its approval status is unclear in major markets, though it has been marketed as Doxans in some regions .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume